molecular formula C26H22O7 B14516428 5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate CAS No. 62533-86-2

5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate

Cat. No.: B14516428
CAS No.: 62533-86-2
M. Wt: 446.4 g/mol
InChI Key: ZFUBMWIIPZXJEX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate involves multiple steps, typically starting with the preparation of the core tetrahydrobenzo[pqr]tetraphene structure. This can be achieved through a series of cyclization reactions, followed by hydroxylation and acetylation to introduce the hydroxy and triacetate groups, respectively . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes, such as PDK1 and LDHA, which are involved in metabolic processes . Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress and influence cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate include other PAHs and their derivatives, such as:

Properties

CAS No.

62533-86-2

Molecular Formula

C26H22O7

Molecular Weight

446.4 g/mol

IUPAC Name

(5,6-diacetyloxy-5a-hydroxy-5,6-dihydro-4H-benzo[a]pyren-4-yl) acetate

InChI

InChI=1S/C26H22O7/c1-13(27)31-23-20-10-6-7-16-11-12-18-17-8-4-5-9-19(17)24(32-14(2)28)26(30,22(18)21(16)20)25(23)33-15(3)29/h4-12,23-25,30H,1-3H3

InChI Key

ZFUBMWIIPZXJEX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(C2(C(C3=CC=CC=C3C4=C2C5=C(C=CC=C15)C=C4)OC(=O)C)O)OC(=O)C

Origin of Product

United States

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